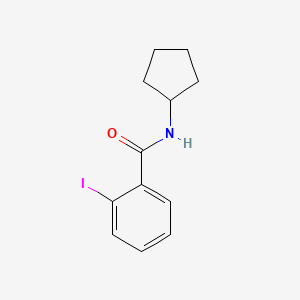

N-cyclopentyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLFZQFZDMSMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307940 | |

| Record name | N-Cyclopentyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331435-49-5 | |

| Record name | N-Cyclopentyl-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331435-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Cyclopentyl 2 Iodobenzamide and Its Derivatives

Direct Synthesis Approaches for N-Cyclopentyl-2-iodobenzamide

The direct synthesis of N-cyclopentyl-2-iodobenzamide is a fundamental process for obtaining this key intermediate.

Reported Synthetic Procedures and Conditions

A common method for the synthesis of N-cyclopentyl-2-iodobenzamide involves the reaction of 2-iodobenzoyl chloride with cyclopentylamine (B150401). The procedure is typically carried out by adding 2-iodobenzoyl chloride dropwise to a solution of cyclopentylamine in a mixture of ethyl acetate (B1210297) and water at a low temperature (0 ℃). rsc.org The reaction mixture is then stirred at room temperature for several hours. rsc.org Following the reaction, the organic phase is separated, dried, and concentrated. The final product is purified using column chromatography. rsc.org

Another documented synthesis involves the use of N-Cyclopentyl-2-iodobenzamide as a starting material for the preparation of other compounds. In one such instance, N-Cyclopentyl-2-iodobenzamide was reacted with copper(I) iodide, 1,10-phenanthroline (B135089), cesium carbonate, and potassium selenocyanate (B1200272) in N,N-dimethylmethanamide at 90°C for one hour to yield 2-cyclopentyl-1,2-benzisothiazol-3(2H)-one. google.com

Spectroscopic Characterization in Synthesis (e.g., Nuclear Magnetic Resonance)

The successful synthesis of N-cyclopentyl-2-iodobenzamide is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR (Proton NMR): In a CDCl₃ solvent at 400 MHz, the characteristic proton signals for N-cyclopentyl-2-iodobenzamide appear at the following chemical shifts (δ) in ppm: 7.82 (doublet, J = 7.9 Hz, 1H), 7.40 - 7.32 (multiplet, 2H), 7.10 - 7.04 (multiplet, 1H), 5.75 (singlet, 1H), 4.40 (heptet, J = 7.2 Hz, 1H), 2.06 (doublet of doublets, J = 12.2, 6.5 Hz, 2H), 1.74 - 1.63 (multiplet, 4H), and 1.61 - 1.54 (multiplet, 2H). rsc.org

¹³C NMR (Carbon-13 NMR): In a CDCl₃ solvent at 151 MHz, the carbon signals for N-cyclopentyl-2-iodobenzamide are observed at the following chemical shifts (δ) in ppm: 168.9, 142.5, 139.7, 130.9, 128.3, 92.4, 51.8, 32.9, and 23.8. rsc.org

Preparation of N-Cyclopentyl-2-iodobenzamide Derivatives

N-Cyclopentyl-2-iodobenzamide is a versatile precursor for the synthesis of a variety of derivatives.

Ugi-Type Multicomponent Reaction Adducts (e.g., N-(1-(Benzylcarbamoyl)cyclopentyl)-2-iodobenzamide)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been employed to create derivatives of N-cyclopentyl-2-iodobenzamide. This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorgsyn.orgorganic-chemistry.org

In a specific example, N-(1-(benzylcarbamoyl)cyclopentyl)-2-iodobenzamide was synthesized via an Ugi reaction. acs.orgnih.gov This reaction was performed on a 2 mmol scale and yielded the product as a yellow solid. nih.gov Another similar derivative, N-(2-(benzylamino)-1-cyclopentyl-2-oxoethyl)-2-iodobenzamide, was also synthesized using a Ugi-type reaction on a 2 mmol scale, resulting in a yellow solid. acs.orgnih.govuj.edu.pl

The general procedure for this type of Ugi reaction involves reacting 2-iodobenzoic acid, an amine (such as ammonia), and an aldehyde or ketone (like cyclopentanecarbaldehyde) with an isocyanide (for example, benzyl (B1604629) isocyanide). acs.org The reaction is often carried out in a suitable solvent like trifluoroethanol at an elevated temperature. acs.org

Spectroscopic Data for N-(1-(Benzylcarbamoyl)cyclopentyl)-2-iodobenzamide:

¹H NMR (500 MHz, DMSO-d₆): δ 8.58 (d, J = 2.9 Hz, 1H), 8.05 (q, J = 5.2 Hz, 1H), 7.87 (d, J = 7.9 Hz, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.44 (t, J = 7.5 Hz, 1H), 7.30 (d, J = 4.5 Hz, 4H), 7.22 (q, J = 4.2 Hz, 1H), 7.17 (t, J = 7.7 Hz, 1H), 4.36 (d, J = 6.0 Hz, 2H), 2.13 (t, J = 6.4 Hz, 4H), 1.83–1.73 (m, 2H), 1.68 (t, J = 5.7 Hz, 2H). nih.gov

¹³C NMR (126 MHz, DMSO-d₆): δ 173.7, 169.4, 143.2, 140.5, 139.3, 139.1, 131.1, 129.2, 128.6, 127.3, 126.9, 93.9, 67.4, 42.9, 36.5, 24.6. nih.gov

HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₀H₂₂IN₂O₂, 449.0726; found, 449.0733. nih.gov

Formation from Related Phthalimide Precursors

Derivatives of N-cyclopentyl-2-iodobenzamide can also be synthesized from N-cyclopentylphthalimide. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the phthalimide, leading to the cleavage of a C-N bond and the formation of a diamide. researchgate.net

For instance, the reaction of N-cyclopentylphthalimide with 1-methylethylamine in dimethylformamide (DMF) at room temperature for 36 hours yields benzamido-N-cyclopentyl-2-(2-methylethyl)-carboxamide. researchgate.netresearchgate.net The product is isolated by pouring the reaction mixture into an acidic aqueous solution and extracting with an organic solvent. researchgate.net

Reactivity and Transformational Chemistry of N Cyclopentyl 2 Iodobenzamide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grsioc-journal.cnrsc.orgnih.gov N-cyclopentyl-2-iodobenzamide serves as an excellent precursor in these reactions due to the reactive carbon-iodine bond.

Copper-catalyzed reactions have emerged as a powerful tool for constructing C-heteroatom bonds. organic-chemistry.orgrsc.orgsioc-journal.cn In the context of N-cyclopentyl-2-iodobenzamide, copper catalysis facilitates the formation of carbon-selenium bonds, leading to the synthesis of valuable selenated heterocycles.

A significant application of N-cyclopentyl-2-iodobenzamide is in the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones, a class of compounds with recognized biological importance. researchgate.net The synthesis can be achieved through a copper-mediated cross-coupling reaction between N-substituted ortho-halobenzamides, such as N-cyclopentyl-2-iodobenzamide, and a selenium source like potassium selenocyanate (B1200272) (KSeCN). google.com This transformation results in the formation of a C-Se-N bond, constructing the core structure of the benzisoselenazolone. google.com

Initial explorations into the synthesis of these heterocycles using copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) (phen) as a ligand, selenium powder, and potassium carbonate yielded modest results. researchgate.net However, the use of KSeCN in conjunction with the phen-CuI catalytic system has been shown to be effective in the synthesis of related diaryl selenides. researchgate.net The reaction tolerates a variety of functional groups and provides a direct route to these selenium-containing heterocycles. researchgate.net

Table 1: Copper-Catalyzed Synthesis of 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones

| Starting Material | Selenium Source | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| N-cyclopentyl-2-iodobenzamide | KSeCN | CuI/1,10-phenanthroline | 2-cyclopentyl-1,2-benzisoselenazol-3(2H)-one | researchgate.netgoogle.com |

| N-substituted ortho-halobenzamide | Se powder | CuI/1,10-phenanthroline | 2-alkyl-1,2-benzisoselenazol-3(2H)-ones | researchgate.net |

The mechanism of copper-catalyzed reactions can be complex, often involving multiple potential pathways. In the context of the synthesis of selenated heterocycles, both Atom Transfer (AT) and Single Electron Transfer (SET) mechanisms have been considered. researchgate.net Preliminary mechanistic studies, including the use of radical traps like α-phenyl-N-tert-butyl nitrone (PBN) and electron spin resonance (ESR) spectroscopy, have suggested the involvement of radical species in similar copper-catalyzed selenation reactions. researchgate.net This points towards a potential SET pathway where an electron is transferred from the copper catalyst to the substrate, generating a radical intermediate that then participates in the bond-forming steps. Further investigation is needed to fully elucidate the dominant mechanistic pathway for the reaction of N-cyclopentyl-2-iodobenzamide.

The choice of ligand and the use of external stimuli like light can significantly influence the outcome of copper-catalyzed reactions. beilstein-journals.orgscielo.org.mx Ligands play a crucial role in stabilizing the copper catalyst, modulating its reactivity, and influencing the selectivity of the reaction. scielo.org.mxnih.gov For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, various additives have been tested as copper ligands, with sulfur-containing ligands like diphenyl disulfide showing enhanced reactivity. scielo.org.mx

Photoactivation represents another avenue for controlling copper-catalyzed transformations. google.com The synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones can be induced both thermally and through photoinduction. google.com This suggests that light can be used as a tool to promote the copper-mediated cross-coupling, potentially offering milder reaction conditions or alternative reaction pathways. The ability of ligands to supply electrons to the copper center, sometimes facilitated by light, can generate reactive intermediates that drive the catalytic cycle. beilstein-journals.org

Palladium catalysis is a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds. epo.orgnih.govchemrxiv.orgresearchgate.netmdpi.comnih.gov N-cyclopentyl-2-iodobenzamide is a suitable substrate for various palladium-catalyzed transformations, including cycloaddition reactions.

A notable application of N-cyclopentyl-2-iodobenzamide in palladium catalysis is its use in [4+1] cycloaddition reactions to synthesize N-substituted phthalimides. rsc.orgrsc.org In this process, the 2-iodobenzamide (B1293540) derivative acts as a four-atom component. The reaction proceeds with a suitable one-carbon (C1) source, catalyzed by a palladium complex.

A specific example involves the reaction of N-cyclopentyl-2-iodobenzamide with a difluorocarbene precursor, where the difluorocarbene acts as the carbonyl source. rsc.org This reaction, catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with a ligand such as DPEphos (bis(2-diphenylphosphinophenyl)ether), results in the formation of N-cyclopentylphthalimide. rsc.org The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.org This methodology provides an efficient route to N-substituted phthalimides, which are important structural motifs in medicinal chemistry and materials science. rsc.org

Table 2: Palladium-Catalyzed [4+1] Cycloaddition for the Synthesis of N-Cyclopentylphthalimide

| Substrate | C1 Source | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| N-cyclopentyl-2-iodobenzamide | Difluorocarbene precursor | Pd(OAc)₂/DPEphos | K₂CO₃ | N-cyclopentylphthalimide | rsc.orgrsc.org |

Palladium-Catalyzed Reactions

Cascade Asymmetric Heck/Suzuki Reactions (general 2-iodobenzamides)

Cascade reactions that combine a Heck and a Suzuki coupling in one pot offer an efficient pathway to complex molecular architectures. While specific examples focusing solely on N-cyclopentyl-2-iodobenzamide are not prevalent in the reviewed literature, the general class of 2-iodobenzamides participates in such sequences. For instance, a domino Heck/Suzuki reaction of 2-iodobenzamides with aryl or alkenylboronic acid pinacol (B44631) esters has been reported as a method for synthesizing diverse organic molecules. researchgate.net This type of reaction typically involves a palladium catalyst and proceeds through a Heck-type insertion followed by a Suzuki cross-coupling. researchgate.netrsc.org The development of enantioselective versions of these cascade reactions is an area of active research, aiming to produce chiral molecules with high stereocontrol. acs.org

Cobalt-Catalyzed Dehydrogenation Reactions (Contextual Relevance from 2-Iodobenzamide Substrates)

Cobalt-catalyzed dehydrogenation reactions represent a modern approach to creating unsaturation in organic molecules. rsc.orgnih.gov These reactions can proceed via a radical translocation mechanism under visible light, offering a chemoselective method for forming α,β-unsaturated amides from their saturated precursors. rsc.orgnih.govrsc.org For 2-iodobenzamide substrates, this process involves an intramolecular hydrogen atom transfer (HAT) mediated by a cobaloxime catalyst. nih.govrsc.org This strategy has been successfully applied to a variety of 2-iodoaniline (B362364) derived amides, including those with cycloalkyl substituents. rsc.org The reaction is notable for its mild conditions and avoidance of noble-metal catalysts or external photosensitizers. rsc.orgrsc.org

Intramolecular Cyclization and Annulation Strategies

Formation of Polyheterocyclic Frameworks (e.g., Isoquinolinones)

The intramolecular cyclization of 2-iodobenzamide derivatives is a powerful strategy for the synthesis of polyheterocyclic frameworks, with isoquinolinones being a prominent example. nih.gov These reactions can be catalyzed by various transition metals, such as copper and palladium. rsc.orgresearchgate.netresearchgate.net For example, copper-catalyzed intramolecular C-N bond formation in N-substituted 2-iodobenzamides can lead to the efficient synthesis of isoquinolinone derivatives. nih.gov Palladium catalysis has also been employed in domino reactions of allenyl 2-iodobenzamides to produce tricyclic and tetracyclic isoquinolinone systems. chim.it The synthesis of these complex structures is often achieved in a one-pot manner, demonstrating the efficiency of these cyclization strategies. researchgate.net

| Reactant(s) | Catalyst/Conditions | Product(s) | Reference(s) |

| N-Substituted 2-iodobenzamides, Enaminones | Copper catalyst | Quinazolinones | rsc.org |

| Allenyl 2-iodobenzamides | Palladium(0), K2CO3 or Ag2CO3 | Tetracyclic isoquinolinone derivatives | chim.it |

| 2-Iodobenzamides, 2-Iodobenzylcyanides | Copper catalyst | Benzo-fused pyridoindolone derivatives | researchgate.net |

| N-(1-(Benzylcarbamoyl)cyclopentyl)-2-iodobenzamide | Copper catalyst | Isoquinolinone derivatives | nih.gov |

Radical Cascade Cyclizations (e.g., from N-vinylic 2-iodobenzamides)

Radical cascade cyclizations provide an effective route to polycyclic structures from appropriately designed precursors. researchgate.net In the context of 2-iodobenzamides, N-vinylic derivatives are particularly useful substrates. The reaction is typically initiated by the formation of an aryl radical from the carbon-iodine bond, which then undergoes cyclization. researchgate.netresearchgate.net The regioselectivity of this cyclization (5-exo versus 6-endo) is influenced by substituents on the vinylic group. researchgate.netresearchgate.net For instance, N-vinylic 2-iodobenzamides with a phenyl substituent on the vinylic carbon preferentially undergo 6-endo cyclization, which can be part of a cascade leading to more complex heterocyclic systems. researchgate.netresearchgate.net These reactions often utilize reagents like tributyltin hydride (Bu3SnH) to mediate the radical process. researchgate.netresearchgate.net

| Substrate | Conditions | Major Product Type | Reference(s) |

| N-vinylic 2-iodobenzamides | Bu3SnH, AIBN or Et3B | 5-exo cyclization products | researchgate.netresearchgate.net |

| N-vinylic 2-iodobenzamides with phenyl substituent on vinylic carbon | Bu3SnH, AIBN or Et3B | 6-endo cyclization products | researchgate.netresearchgate.net |

Reactions Involving Hypervalent Iodine Chemistry

Formation of Benziodazole Skeletons

2-Iodobenzamides can be oxidized to form hypervalent iodine compounds, such as benziodazoles. These species are valuable as oxidizing agents and can participate in various chemical transformations. tuat.ac.jptuat.ac.jp The oxidation of 2-iodobenzamides with reagents like m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of benziodazole skeletons. tuat.ac.jptuat.ac.jp X-ray crystallographic analysis has confirmed the structure of these hypervalent iodine heterocycles. tuat.ac.jptuat.ac.jpresearchgate.net These benziodazole derivatives can then be used in subsequent reactions, for example, as nitrating agents in the synthesis of other heterocyclic compounds like furazans. researchgate.net

| Starting Material | Oxidizing Agent | Product | Reference(s) |

| 2-Iodo-N,N'-diisopropylisophthalamide | m-Chloroperoxybenzoic acid | Bicyclic benziodazole derivative | tuat.ac.jptuat.ac.jp |

| N-Acetyl-2-iodobenzamide | - | Benziodazole-type O2NO-I(III) compound | researchgate.net |

Exploration as a Precursor to Novel Hypervalent Iodine Reagents

Research into the synthesis of hypervalent iodine reagents from 2-iodobenzamide precursors has primarily focused on derivatives with varying substituents on the amide nitrogen and the benzene (B151609) ring. These studies have shown that 2-iodobenzamides can be oxidized to form stable and soluble hypervalent iodine(V) compounds with valuable oxidizing properties.

The general transformation can be represented as follows:

General Reaction Scheme for the Oxidation of 2-Iodobenzamides

| Precursor | Reagents | Product |

| 2-Iodobenzamide Derivative | Oxidizing Agent (e.g., Oxone®, KBrO₃) | Cyclic Hypervalent Iodine(V) Reagent |

Studies on analogous compounds, such as N-isopropyl-2-iodobenzamide, have demonstrated that these precursors can act as efficient catalysts in oxidation reactions when used in conjunction with a co-oxidant like Oxone®. The reactivity of these catalyst systems is influenced by the electronic properties of the substituents on the aromatic ring. For instance, electron-donating groups have been shown to enhance the catalytic activity.

Although no direct data exists for N-cyclopentyl-2-iodobenzamide, it is plausible that it could undergo similar oxidative transformations to yield a corresponding cyclic hypervalent iodine(V) reagent. The cyclopentyl group, being a simple alkyl substituent, would be expected to have a similar electronic influence as other small alkyl groups on the nitrogen atom. However, without experimental data, its specific reactivity, the stability of the resulting hypervalent iodine species, and its efficacy as an oxidizing agent or oxidation catalyst remain speculative.

Further research would be necessary to isolate and characterize the hypervalent iodine reagent derived from N-cyclopentyl-2-iodobenzamide and to evaluate its potential applications in organic synthesis.

Structural Characterization and Computational Analysis

Advanced Spectroscopic Methods for Structural Elucidation

While a complete spectroscopic dataset for N-cyclopentyl-2-iodobenzamide is not publicly available, the structural elucidation of closely related benzamides provides a strong basis for predicting its spectral characteristics. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental to confirming the molecular structure.

For the related compound, 2-iodobenzamide (B1293540), specific infrared absorptions confirm the presence of key functional groups. researchgate.net The N-H stretching vibrations are observed at 3362 and 3177 cm⁻¹, characteristic of an amide group, while the carbonyl (C=O) stretch is also readily identifiable. researchgate.net For N-cyclopentyl-2-iodobenzamide, one would expect to see similar bands, with additional signals corresponding to the C-H stretching and bending of the cyclopentyl ring.

In ¹H NMR spectroscopy, the spectrum would be characterized by distinct signals for the aromatic protons of the iodobenzoyl moiety, the protons on the cyclopentyl ring, and the amide N-H proton. The aromatic protons would appear as a complex multiplet in the downfield region. The cyclopentyl group would show signals in the aliphatic region, with their multiplicity determined by spin-spin coupling. The amide proton would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this information, showing distinct resonances for the carbonyl carbon, the aromatic carbons (with the iodine-substituted carbon being significantly shifted), and the carbons of the cyclopentyl ring.

| Technique | Functional Group | Expected Characteristics |

|---|---|---|

| FT-IR | N-H Stretch | ~3360-3170 cm⁻¹ |

| FT-IR | C=O Stretch | ~1640 cm⁻¹ |

| FT-IR | C-H (Aliphatic) | ~2960-2870 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |

| ¹H NMR | Cyclopentyl Protons | ~1.4-2.1 ppm |

| ¹H NMR | Amide N-H | Variable, ~8.0-8.5 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165-170 ppm |

| ¹³C NMR | Aromatic Carbons | ~120-145 ppm |

| ¹³C NMR | Cyclopentyl Carbons | ~20-60 ppm |

Crystallographic Studies of N-Cyclopentyl-2-iodobenzamide and Related Structures

X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of N-cyclopentyl-2-iodobenzamide is not reported, extensive studies on 2-iodobenzamide and its N-substituted derivatives offer profound insights into the likely packing and conformational behavior. researchgate.netiucr.org

In the solid state, molecules of 2-iodobenzamide and its derivatives are held together by a network of non-covalent interactions.

Hydrogen Bonding : Classical N—H⋯O hydrogen bonds are a dominant feature in the crystal structures of related benzamides. In 2-iodobenzamide, these interactions link molecules to form dimers and tetramers. researchgate.netiucr.org For N-cyclopentyl-2-iodobenzamide, similar N—H⋯O hydrogen bonds would be expected, forming chains or dimeric motifs that are fundamental to the supramolecular assembly.

Halogen Bonding : The iodine atom in these structures plays a crucial role in directing crystal packing through halogen bonds. mdpi.com In some structures, short intermolecular C—I⋯O interactions are observed, linking molecules into chains or dimers. mdpi.com In others, C—I⋯π(ring) interactions contribute to the formation of molecular sheets. researchgate.netiucr.org These directional interactions are a result of the anisotropic distribution of electron density around the iodine atom, creating an electropositive region (the σ-hole) that interacts favorably with nucleophiles like an oxygen atom or a π-system.

The conformation of N-cyclopentyl-2-iodobenzamide, particularly the orientation of the amide group relative to the iodophenyl ring, is a key structural parameter.

Solid State : Crystallographic studies of analogous compounds show that the amide group is typically twisted out of the plane of the benzene (B151609) ring. mdpi.com In 2-iodobenzamide, the aromatic ring is inclined to the amide plane by 44.37°. researchgate.netiucr.org In 2-iodo-N-phenylbenzamide, this inclination is 52.01°. researchgate.netiucr.org A similar non-planar conformation is expected for N-cyclopentyl-2-iodobenzamide, which helps to minimize steric hindrance between the amide group and the bulky iodine atom at the ortho position. The cyclopentyl group itself can adopt various puckered conformations (e.g., envelope, twist) to minimize its internal strain.

Solution : In solution, the molecule is expected to be more flexible. While direct experimental data is lacking, techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy could be used to probe the preferred solution-state conformation. It is likely that rotation around the C(aryl)-C(O) and C(O)-N bonds occurs, leading to an equilibrium of conformers. The solid-state conformation, however, often represents a low-energy state that is likely to be significantly populated in solution as well.

| Compound | Key Intermolecular Interactions | Ring-Amide Dihedral Angle | Reference |

|---|---|---|---|

| 2-Iodobenzamide | N—H⋯O hydrogen bonds, C—I⋯π(ring) halogen bonds | 44.37° | researchgate.netiucr.org |

| 2-Iodo-N-phenylbenzamide | N—H⋯O hydrogen bonds, C—I⋯π(ring) contacts | 52.01° | researchgate.netiucr.org |

| Cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide | C—I⋯O halogen bonds | Perpendicular | mdpi.com |

Computational Chemistry for Mechanistic and Structural Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring aspects of molecular structure and reactivity that are difficult to access experimentally.

N-substituted 2-iodobenzamides are valuable precursors for synthesizing various heterocyclic compounds, often through palladium-catalyzed intramolecular cyclization reactions. organic-chemistry.org Computational modeling can be employed to elucidate the detailed mechanism of such a transformation.

A key strength of computational chemistry is its ability to determine the three-dimensional structures and electronic properties of transient species like reaction intermediates and transition states. In the context of the palladium-catalyzed cyclization of N-cyclopentyl-2-iodobenzamide, DFT modeling would provide optimized geometries for:

The initial Pd(0)-substrate complex.

The Pd(II) intermediate formed after oxidative addition.

The crucial transition state for the C-H activation step.

The subsequent cyclized Pd(II) intermediate.

The transition state for the final reductive elimination step.

Analysis of these computed structures reveals critical geometric details, such as the bond lengths and angles that are changing during the reaction. For instance, in the C-H activation transition state, the model would show the partial breaking of a C-H bond on the cyclopentyl ring and the partial formation of a new C-Pd bond. This level of detail provides fundamental insights into how the catalyst facilitates the reaction and how the structure of the substrate influences its reactivity. nih.gov

Application of Density Functional Theory (DFT) in Molecular Systems

While specific Density Functional Theory (DFT) calculations for N-cyclopentyl-2-iodobenzamide are not available, DFT is a powerful computational tool for investigating the electronic structure and properties of molecules. For related halogenated benzamides, DFT calculations can be employed to simulate electron density maps, which in turn can predict the reactivity of different positions on the molecule.

DFT studies on similar molecular systems have been used to analyze various molecular properties, including:

Optimized molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental crystal structure data.

Vibrational frequencies: To simulate infrared and Raman spectra, aiding in the interpretation of experimental spectroscopic data.

Electronic properties: To calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

In the absence of direct experimental data for N-cyclopentyl-2-iodobenzamide, the structural analysis of its close analogs, 2-iodobenzamide and 2-iodo-N-phenylbenzamide, provides a solid foundation for understanding its likely molecular characteristics. The key structural features are expected to be a non-planar arrangement of the iodophenyl and amide groups, with the bulky cyclopentyl substituent significantly influencing the conformational landscape and the nature of intermolecular interactions in the solid state. The application of computational methods like Density Functional Theory would be instrumental in further refining our understanding of the electronic structure and reactivity of this compound.

Emerging Research Frontiers and Future Prospects

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of N-cyclopentyl-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with cyclopentylamine (B150401). nih.govresearchgate.net While effective, conventional methods often rely on stoichiometric activating agents and volatile organic solvents. The development of green and sustainable methodologies is a key area of future research, aiming to reduce the environmental impact of chemical production.

Future prospects in this area include:

Investigation of Novel Catalytic Systems for Functionalization

The carbon-iodine (C-I) bond in N-cyclopentyl-2-iodobenzamide is a prime site for functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued precursors for forming new carbon-carbon and carbon-heteroatom bonds. springernature.com The investigation of novel catalytic systems is aimed at expanding the scope and efficiency of these transformations.

Key research directions include:

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique pathways for activating chemical bonds and are considered green alternatives to conventional reagents. The aryl iodide moiety in N-cyclopentyl-2-iodobenzamide is particularly amenable to these transformations.

Photochemical Transformations: Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon UV excitation to form aryl radicals. acs.orgnih.gov These highly reactive intermediates can participate in a variety of reactions, such as addition to alkenes or coupling with other radical species. acs.org Recent research has demonstrated the use of UV light for photo-induced Finkelstein iodination reactions and copper-mediated fluorination of aryl iodides at room temperature. springernature.comacs.orgnih.gov This opens up possibilities for novel, light-driven functionalizations of the N-cyclopentyl-2-iodobenzamide scaffold.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction. The C-I bond can be electrochemically reduced to generate an aryl radical or an anion, which can then be trapped by various electrophiles. This approach avoids the use of chemical reducing agents and offers precise control over the reaction potential. The exploration of electroreductive coupling reactions represents a promising future direction for modifying the N-cyclopentyl-2-iodobenzamide structure.

Design and Synthesis of Advanced Molecular Architectures Utilizing N-Cyclopentyl-2-iodobenzamide Scaffolds

A molecular scaffold is a core structure upon which a variety of functional groups can be built to create a family of related molecules. nih.govscilit.com The N-cyclopentyl-2-iodobenzamide framework is a valuable scaffold in medicinal chemistry due to its structural properties and synthetic accessibility. nih.govmdpi.comrsc.org Its utility is prominently demonstrated in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.

The N-cyclopentyl-2-iodobenzamide scaffold allows for the strategic introduction of diverse substituents through functionalization of the aryl iodide, leading to the creation of libraries of compounds for biological screening. The design of novel and unusual molecular scaffolds is a critical aspect of modern drug discovery, aiming to access new chemical space and develop therapeutic agents with improved properties. nih.govscilit.com

An example of its application is in the synthesis of complex heterocyclic systems. The initial scaffold provides a robust platform for subsequent cyclization and coupling reactions to build intricate, three-dimensional molecules with potential therapeutic applications.

| Scaffold | Subsequent Reaction Type | Resulting Molecular Architecture | Potential Application Area |

|---|---|---|---|

| N-Cyclopentyl-2-iodobenzamide | Suzuki Coupling | Biaryl Structures | Medicinal Chemistry |

| N-Cyclopentyl-2-iodobenzamide | Sonogashira Coupling | Aryl-alkyne Adducts | Materials Science, Drug Discovery |

| N-Cyclopentyl-2-iodobenzamide | Buchwald-Hartwig Amination | N-Aryl Heterocycles | Pharmaceuticals |

| N-Cyclopentyl-2-iodobenzamide | Intramolecular Heck Reaction | Fused Polycyclic Systems | Anticancer Agents (e.g., PARP inhibitors) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-iodobenzamide, and how do reaction conditions influence yield?

- Methodology :

- Use palladium catalysts (e.g., Pd/C) in cross-coupling reactions with iodobenzamide derivatives under inert atmospheres.

- Test solvents (e.g., dichloromethane, DMF) and bases (e.g., triethylamine) to optimize nucleophilic substitution or coupling efficiency .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography.

- Data Table :

| Reaction Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Room Temp, 24h | DCM | Pd/C | 65 | |

| Reflux, 12h | DMF | None | 42 |

Q. How can researchers characterize the structural integrity of N-cyclopentyl-2-iodobenzamide?

- Methodology :

- Employ NMR (¹H/¹³C) to confirm cyclopentyl and iodobenzamide moieties.

- Use X-ray crystallography (if crystalline) for absolute configuration determination .

- Validate purity via HPLC-MS and elemental analysis.

Q. What are the primary scientific applications of this compound?

- Applications :

- Chemistry : Precursor for Suzuki-Miyaura cross-coupling to synthesize biaryl structures .

- Biology : Probe for studying iodine’s role in ligand-receptor interactions (e.g., thyroid hormone analogs).

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological activity of N-cyclopentyl-2-iodobenzamide?

- Methodology :

- Perform DFT calculations to map electron density around the iodine atom, predicting sites for electrophilic substitution .

- Use molecular docking to simulate binding affinity with target proteins (e.g., thyroid receptors).

- Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodology :

- Cross-validate NMR assignments with 2D-COSY/NOESY to resolve overlapping signals.

- Re-examine crystallographic data for thermal motion artifacts or disorder using software like SHELXL .

- Compare results with peer studies to identify systematic errors (e.g., solvent polarity effects on NMR shifts) .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

- Methodology :

- Conduct accelerated degradation studies :

- Expose to UV light, heat (40–80°C), or acidic/basic environments.

- Monitor decomposition via LC-MS and track iodine release via ICP-OES.

- Establish degradation pathways using isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) .

Methodological Best Practices

- Reproducibility : Document reagent purity, storage conditions, and instrument calibration (e.g., NMR magnet stability) .

- Ethical Compliance : Obtain institutional approval for biological assays involving human/animal tissues .

- Data Contradiction Analysis : Apply triangulation (e.g., combine XRD, NMR, and computational data) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.